Solvent red 32

Description

Contextualizing Solvent Red 32 within the Field of Industrial Colorants and Dyes

This compound is a synthetic organic colorant that belongs to the solvent dye classification. Solvent dyes are defined by their solubility in organic solvents and their insolubility in water, which makes them ideal for coloring non-polar materials from within the substrate. dyespigments.netprimachemicals.com This class of dyes is crucial for industries where water-based coloring methods are unsuitable, such as in the manufacturing of plastics, synthetic resins, printing inks, waxes, and coatings. dyespigments.netmandychemical.comvipulorganics.com

Chemically, this compound is classified as a double azo dye. worlddyevariety.com The azo group (-N=N-) is the chromophore responsible for the dye's color, and the presence of two such groups defines it as a disazo compound. Azo dyes represent the largest and most versatile class of commercial dyes, valued for their relatively simple synthesis, cost-effectiveness, and the wide range of colors achievable through molecular modification. jchemrev.comnih.gov

Furthermore, many solvent dyes, including those in the "Zapon" series to which this compound is related, are often metal-complex dyes. sdc.org.uk In these dyes, the organic azo ligand is chelated to a metal ion, typically chromium or cobalt. sdc.org.ukgoogle.com This coordination enhances the dye's properties, particularly its stability, lightfastness, and heat resistance, which are critical for applications involving high-temperature processing, such as coloring thermoplastic resins. dyespigments.netprimachemicals.comsdc.org.uk this compound's application in plastics, paints, and high-grade wood and leather coatings underscores its function as a high-performance colorant designed for durability and vibrant, stable coloration in complex organic matrices. worlddyevariety.comxcwydyes.com

Overview of Scholarly Research on this compound: Current Landscape and Foundational Studies

A survey of the current academic and scientific literature reveals a conspicuous absence of dedicated scholarly research focused specifically on this compound. While the compound is documented in chemical databases and commercial literature, it has not been the subject of extensive, publicly available academic investigation. The existing landscape of knowledge is therefore primarily composed of technical data derived from industrial sources rather than foundational peer-reviewed studies.

The foundational information available pertains to its synthesis and basic properties. The established manufacturing method involves the diazotization of 2-Methyl-4-(o-tolyldiazenyl)benzenamine, which is then coupled with 4-Hydroxynaphthalene-2,7-disulfonic acid. The resulting compound is subsequently translated into a dicyclohexyl amine salt. worlddyevariety.comchemicalbook.com This synthesis route places it firmly within the well-understood chemistry of azo dye production.

While direct research on this compound is lacking, the scholarly context for similar molecules provides a framework for understanding its potential characteristics. For instance, academic studies on other disazo dyes, such as Solvent Red 19 and Solvent Red 23, have investigated their chemical stability under various conditions, including the influence of UV-A irradiation and temperature. researchgate.net Research has shown that photodegradation is a key factor in the color fading of these dyes, even in non-polar media like fuel products. researchgate.net Such studies, which utilize high-performance liquid chromatography, UV/Vis spectroscopy, and mass spectrometry, are standard for characterizing the stability of industrial dyes but have not been published for this compound. researchgate.net The current knowledge base for this compound is thus limited to its chemical identity and industrial applications, with a clear gap where in-depth scientific characterization and performance analysis should be.

Articulating Research Objectives and Scope for Comprehensive Academic Inquiry into this compound

The clear deficiency in dedicated scholarly research on this compound invites a range of academic inquiries to build a robust scientific understanding of the compound beyond its current technical datasheets. A comprehensive research program should be structured to elucidate its chemical, physical, and performance characteristics in a systematic and peer-reviewed manner.

Key research objectives for a comprehensive academic inquiry into this compound would include:

Full Spectroscopic and Structural Characterization: Beyond its basic identification, a foundational study would involve advanced analytical techniques. This includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its complex structure and identify any isomeric forms, high-resolution mass spectrometry to verify its elemental composition, and Fourier-transform infrared (FTIR) spectroscopy to detail its functional groups.

Investigation of Photochemical and Thermal Stability: A critical area for research is the dye's stability. Emulating studies conducted on similar azo dyes, a systematic investigation into the photodegradation and thermal decomposition pathways of this compound is necessary. researchgate.netijsrp.org This would involve controlled exposure to UV radiation and elevated temperatures, followed by analysis to identify degradation products and quantify the rate of color loss, thereby establishing its lightfastness and heat resistance on a quantitative, scientific basis.

Solvatochromism and Environmental Interaction Studies: The interaction between a dye and its solvent environment can significantly alter its color and properties. researchgate.net Research should be undertaken to characterize the solvatochromic behavior of this compound by measuring its absorption and emission spectra in a wide range of solvents with varying polarities. This would provide insight into the solute-solvent interactions that govern its performance in different inks, coatings, and polymer matrices. nih.gov

Theoretical and Computational Modeling: Modern dye research often employs quantum chemical calculations to model molecular structure, electronic properties, and UV-Vis absorption spectra. acs.org A theoretical study of this compound could predict its electronic transitions, rationalize its color, and provide a molecular-level understanding of its stability, complementing experimental findings.

Performance Evaluation in Applied Systems: To bridge the gap between fundamental properties and industrial application, controlled studies evaluating the dye's performance in specific polymer systems (e.g., polystyrene, ABS resins) and ink formulations are needed. mandychemical.com Such research would measure key performance indicators like migration resistance, bleed, and compatibility with various additives, generating valuable data for industrial formulators.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | This compound | worlddyevariety.com |

| CAS Number | 6406-53-7 | worlddyevariety.comchemicalbook.com |

| Molecular Structure | Double Azo Class | worlddyevariety.com |

| Appearance | Dark Red / Bluish Red Powder | worlddyevariety.comxcwydyes.com |

| Melting Point | 184 ~ 185 °C | xcwydyes.com |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | xcwydyes.com |

| Ethanol | Soluble | worlddyevariety.comxcwydyes.com |

| Acetone | Soluble | xcwydyes.com |

| Benzene | Soluble | xcwydyes.com |

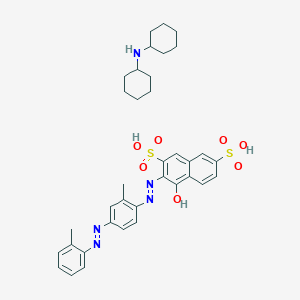

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;4-hydroxy-3-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O7S2.C12H23N/c1-14-5-3-4-6-20(14)26-25-17-7-10-21(15(2)11-17)27-28-23-22(37(33,34)35)13-16-12-18(36(30,31)32)8-9-19(16)24(23)29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDUQSBJQCVFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)O)S(=O)(=O)O)C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N5O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023987 | |

| Record name | C.I. Solvent Red 32 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-53-7 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6406-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 32 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Solvent Red 32

Elucidation of Classical and Novel Synthetic Pathways for Solvent Red 32

The established synthesis of this compound involves a multi-step process characteristic of disazo dye formation. The primary pathway described involves the diazotization of a pre-formed azo compound, followed by coupling with a naphthol derivative.

The classical synthetic route for this compound is understood to proceed as follows:

Diazotization of the Aromatic Amine Precursor: The initial step involves the diazotization of 2-Methyl-4-(o-tolyldiazenyl)benzenamine. This process converts the primary aromatic amine group into a diazonium salt (-N₂⁺) using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid, under controlled low temperatures (0-5°C) to ensure the stability of the diazonium intermediate. nih.govekb.egresearchgate.netaaru.edu.jogoogle.com

Azo Coupling Reaction: The resulting diazonium salt then acts as an electrophile and undergoes an electrophilic aromatic substitution reaction with a coupling component. For this compound, the specified coupling agent is 4-Hydroxynaphthalene-2,7-disulfonic acid. This reaction forms the characteristic azo linkage (-N=N-) between the two molecular fragments. worlddyevariety.comchemicalbook.comchemicalbook.com

Salt Formation: Following the coupling, the dye is often converted into a salt form to influence its solubility and handling properties. In the case of this compound, it is described as being translated into a dicyclohexyl amine salt. worlddyevariety.comchemicalbook.comchemicalbook.com

While specific "novel" synthetic pathways for this compound are not detailed in the available literature, advancements in azo dye synthesis generally focus on improving efficiency, reducing byproducts, and employing more environmentally friendly reagents or conditions.

Mechanistic Investigations of this compound Formation Reactions and Intermediates

The formation of this compound is governed by the well-understood mechanisms of diazotization and azo coupling.

Diazotization: This reaction involves the electrophilic attack of the nitrosonium ion (NO⁺), generated from nitrous acid in an acidic medium, on the nitrogen atom of the primary aromatic amine. This leads to the formation of a diazonium ion (Ar-N₂⁺). The stability of diazonium salts is crucial, as they can decompose into phenols and nitrogen gas at higher temperatures or in the absence of acid. nih.govekb.egresearchgate.netaaru.edu.jogoogle.com

Azo Coupling: The diazonium ion is a potent electrophile that readily attacks electron-rich aromatic systems, such as phenols or anilines, which act as nucleophiles. The coupling typically occurs at the para or ortho position relative to activating groups like hydroxyl (-OH) or amino (-NH₂) groups. The reaction proceeds via an electrophilic aromatic substitution mechanism. nih.gov The specific coupling agent for this compound, 4-Hydroxynaphthalene-2,7-disulfonic acid, possesses both a hydroxyl group and sulfonic acid groups, influencing its reactivity and the final dye's properties. The presence of sulfonic acid groups often imparts water solubility to dyes.

Strategies for Structural Derivatization and Analog Synthesis of this compound

Direct information regarding the derivatization of this compound itself or the synthesis of its specific analogs is limited in the provided search results. However, general strategies in azo dye chemistry can be inferred:

Salt Formation: The conversion of this compound into a dicyclohexyl amine salt represents a modification of its counter-ion. This process can alter the dye's solubility profile, potentially enhancing its compatibility with specific organic media or resins, which is crucial for its "solvent dye" classification. worlddyevariety.comchemicalbook.comchemicalbook.com

Modification of Precursors: Structural variations in azo dyes are typically achieved by altering the aromatic amine or the coupling component used in the synthesis. By employing different substituted anilines or naphthols, chemists can synthesize a range of analogs with modified color shades, improved fastness properties (e.g., lightfastness, washfastness), or altered solubility characteristics. ekb.eg For instance, variations in the substituents on the aromatic rings can shift the absorption maximum, thereby changing the perceived color.

Introduction of Functional Groups: The introduction of specific functional groups onto the dye molecule, either during synthesis or as a post-synthesis modification, can tailor its properties. For example, incorporating polar groups can increase water solubility, while hydrophobic groups might enhance solubility in non-polar organic solvents or polymers.

Green Chemistry Approaches and Sustainable Synthesis of this compound

While specific green chemistry initiatives for this compound are not explicitly detailed, the broader field of azo dye synthesis is increasingly exploring sustainable methodologies. General principles applicable to this compound's production include:

Solvent Selection: Traditional azo dye synthesis often employs organic solvents. Green chemistry principles advocate for the use of less hazardous solvents (e.g., water, ethanol) or solvent-free reaction conditions where feasible. mdpi.comacs.org The choice of solvent can significantly impact reaction rates, selectivity, and waste generation. thieme-connect.de

Waste Reduction and Atom Economy: Minimizing waste generation and maximizing atom economy are core tenets of green chemistry. This can involve optimizing reaction conditions to reduce byproducts, recycling solvents, or developing more efficient synthetic routes. rsc.orgmdpi.com

Catalysis: The use of catalysts, including biocatalysts, can enable milder reaction conditions, reduce energy consumption, and improve selectivity, thereby minimizing the need for harsh reagents. bio-conferences.orgejcmpr.com

Continuous Flow Synthesis: Implementing continuous flow reactors for diazotization and coupling reactions can offer advantages in terms of process control, safety (especially when handling unstable intermediates like diazonium salts), and efficiency, potentially leading to more sustainable production. researchgate.net

Safer Reagents: Exploring alternative reagents that are less toxic or hazardous than traditional chemicals used in diazotization (e.g., alternatives to strong acids or nitrite sources) could contribute to greener synthesis.

The synthesis of this compound, involving diazotization and coupling, presents opportunities for applying these green chemistry principles to reduce its environmental footprint.

Data Tables

Table 1: Key Synthesis Components and Conditions for this compound

| Component/Step | Description | Source(s) |

| Starting Amine Precursor | 2-Methyl-4-(o-tolyldiazenyl)benzenamine | worlddyevariety.comchemicalbook.comchemicalbook.com |

| Diazotizing Agent | Sodium nitrite (NaNO₂) and strong acid (e.g., HCl, H₂SO₄) | nih.govekb.egresearchgate.netaaru.edu.jogoogle.com |

| Diazotization Temperature | 0-5 °C | nih.govekb.egresearchgate.netaaru.edu.jogoogle.com |

| Coupling Component | 4-Hydroxynaphthalene-2,7-disulfonic acid | worlddyevariety.comchemicalbook.comchemicalbook.com |

| Coupling Conditions | Typically acidic to neutral pH, low temperature (0-10 °C) | nih.govekb.egresearchgate.netgoogle.com |

| Post-Synthesis Modification | Conversion to dicyclohexyl amine salt | worlddyevariety.comchemicalbook.comchemicalbook.com |

Table 2: Physical and Solubility Properties of this compound

| Property | Description | Source(s) |

| Appearance | Blue light red; Dark red powder | worlddyevariety.comchemicalbook.comchemicalbook.commade-in-china.comccchemical.comjadechem-colours.com |

| Solubility in Water | Magenta to red | worlddyevariety.comchemicalbook.comchemicalbook.comdyestuff.co.in |

| Solubility in Ethanol | Red | worlddyevariety.comchemicalbook.comchemicalbook.com |

| Solubility in MEK (20°C) | 500 g/l (min) | jadechem-colours.com |

| Solubility in Toluene | 200 g/l | jadechem-colours.com |

| Solubility in Alcohol | 100 g/l | ccchemical.comjadechem-colours.com |

| Heat Stability (PS, 10 min) | 180°C (B) | ccchemical.comjadechem-colours.com |

| Light Fastness | 3-4 | ccchemical.comjadechem-colours.com |

| Migration Resistance | 4-5 | ccchemical.com |

Compound List

this compound

2-Methyl-4-(o-tolyldiazenyl)benzenamine

4-Hydroxynaphthalene-2,7-disulfonic acid

Sodium nitrite

Hydrochloric acid

Sulfuric acid

Dicyclohexyl amine

Advanced Spectroscopic and Structural Characterization of Solvent Red 32

Vibrational Spectroscopic Analysis of Solvent Red 32 (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and confirming the molecular backbone of complex dye structures.

Expected FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | Methyl (-CH₃) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| 1450-1400 | N=N Stretch | Azo Group (-N=N-) |

| 1260-1180 | Asymmetric SO₃⁻ Stretch | Sulfonate Group (-SO₃⁻) |

| 1080-1030 | Symmetric SO₃⁻ Stretch | Sulfonate Group (-SO₃⁻) |

Raman spectroscopy provides complementary information to FT-IR. The highly symmetric N=N bond in azo dyes, which often yields a weak signal in FT-IR, typically produces a strong and characteristic band in the Raman spectrum, making it a powerful tool for identifying the azo linkage. dntb.gov.ua Analysis of related red azo colorants has demonstrated the utility of Raman spectroscopy for in-situ identification, even on challenging substrates like textiles or in artworks. morana-rtd.comunito.it

Electronic Spectroscopic Characterization of this compound (UV-Vis Absorption, Fluorescence)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its resulting color and luminescent properties.

The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. As a double azo dye, its structure contains an extended system of conjugated pi (π) electrons. The UV-Vis spectrum is expected to be dominated by an intense absorption band in the visible range (typically 400-600 nm), which is attributed to π→π* electronic transitions within the conjugated system. A much weaker band corresponding to the n→π* transition, involving the non-bonding electrons on the nitrogen atoms of the azo group, may also be observed. science.gov

Typical Electronic Transitions in Azo Dyes:

| Transition | Wavelength Range | Description |

|---|---|---|

| π → π* | 400 - 600 nm | High-intensity absorption responsible for the primary color. Involves the extended conjugated system. |

Fluorescence in most azo dyes is generally weak or non-existent. researchgate.net The photoexcited state often undergoes rapid non-radiative decay through processes like trans-cis isomerization around the N=N double bond, which effectively competes with the radiative fluorescence emission pathway. researchgate.net However, the fluorescence properties, including quantum yield, are highly dependent on the specific molecular structure and the dye's environment. science.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through ¹H NMR and ¹³C NMR, the complete chemical structure of this compound can be confirmed.

Based on its manufacturing method—the diazotization of 2-Methyl-4-(o-tolyldiazenyl)benzenamine followed by coupling with 4-Hydroxynaphthalene-2,7-disulfonic acid—a specific molecular structure can be proposed. worlddyevariety.com

¹H NMR: The proton NMR spectrum would provide key information. It would be expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the different phenyl and naphthyl rings. The methyl (-CH₃) groups would appear as sharp singlet signals in the upfield region (typically δ 2.0-3.0 ppm). The integration of these signals would confirm the number of protons in each chemical environment. biointerfaceresearch.com

¹³C NMR: The carbon-13 NMR spectrum would show a series of signals corresponding to each unique carbon atom in the molecule. The aromatic and azo-bonded carbons would resonate in the downfield region (δ 110-160 ppm), while the methyl carbons would appear significantly upfield. illinois.edupitt.edu

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and confirm the connectivity between different parts of the molecule.

Mass Spectrometric Approaches in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition. For large, non-volatile, and polar molecules like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are typically employed. labrulez.comsigmaaldrich.com

Given the molecular formula C₂₄H₁₈N₄Na₂O₇S₂ for C.I. This compound, the calculated molecular weight is 584.53 g/mol . worlddyevariety.com In an ESI-MS experiment, one would expect to observe ions corresponding to this mass.

Expected Ions in ESI-MS of this compound:

| Ion | Formula | Expected m/z | Ionization Mode |

|---|---|---|---|

| [M-Na]⁻ | [C₂₄H₁₈N₄NaO₇S₂]⁻ | 561.05 | Negative |

| [M-2Na+H]⁻ | [C₂₄H₁₉N₄O₇S₂]⁻ | 539.07 | Negative |

| [M+H]⁺ | [C₂₄H₁₈N₄Na₂O₇S₂H]⁺ | 585.53 | Positive |

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) could be used to fragment the molecular ion, providing valuable structural information based on the resulting fragmentation pattern. nih.gov

X-ray Diffraction and Crystallographic Studies of this compound and its Derivatives

To perform an X-ray crystallographic study, a high-quality single crystal of the compound is required, which is typically larger than 0.1 mm in all dimensions and free of significant defects. wikipedia.orglibretexts.org The process of growing such crystals can be a significant challenge. nih.gov To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. If a suitable crystal were obtained, the resulting structure would provide unambiguous confirmation of atomic connectivity and reveal the molecule's solid-state conformation, including the planarity of the azo linkages and the orientation of the aromatic rings.

Spectroscopic Studies on this compound in Different Solvent Environments

The electronic absorption and emission properties of many dyes are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. wikipedia.org The polarity, refractive index, and hydrogen-bonding capabilities of the solvent can interact differently with the ground and excited electronic states of the dye molecule, causing shifts in the positions of the absorption and fluorescence maxima. nih.govyoutube.com

This compound exhibits solvatochromic behavior, as it is described as dissolving to a magenta or red color in water and a red color in ethanol. worlddyevariety.com This indicates that the position of its maximum absorption (λₘₐₓ) is influenced by the solvent. This effect can be categorized as:

Bathochromic Shift (Red Shift): The absorption maximum shifts to a longer wavelength, often occurring in more polar solvents for dyes with π→π* transitions where the excited state is more polar than the ground state. youtube.com

Hypsochromic Shift (Blue Shift): The absorption maximum shifts to a shorter wavelength. This is common for n→π* transitions in polar, hydrogen-bonding solvents, which stabilize the non-bonding electrons in the ground state. youtube.com

By systematically studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities and properties, a deeper understanding of its solute-solvent interactions can be achieved. nih.govresearchgate.net

General Effects of Solvent Polarity on Electronic Transitions:

| Solvent Property | Transition Type | Expected Shift | Rationale |

|---|---|---|---|

| Increasing Polarity | π → π* | Bathochromic (Red) | The more polar excited state is stabilized more than the ground state, reducing the energy gap. |

Environmental Dynamics and Transformation Pathways of Solvent Red 32

Environmental Occurrence and Distribution Patterns of Solvent Red 32 in Diverse Compartments

Azo solvent dyes like this compound are not expected to occur naturally in the environment canada.ca. Their presence is linked to industrial activities and consumer use. Due to difficulties in detecting dyes at trace levels, specific environmental monitoring data for this compound is limited, a common issue for many commercial dyes canada.caresearchgate.net.

Based on the physicochemical properties of similar solvent dyes, this compound is expected to have low water solubility and a tendency to partition to particulate matter. Consequently, upon release into aquatic systems, it is predicted to predominantly accumulate in sediment. If released to wastewater treatment systems, a significant portion would likely partition to sewage sludge, which can then be transferred to agricultural soils through sludge application canada.ca. Its low volatility suggests that long-range atmospheric transport is not a significant distribution pathway canada.ca.

Table 1: Predicted Environmental Distribution of Azo Solvent Dyes

| Environmental Compartment | Predicted Behavior/Accumulation | Rationale |

|---|---|---|

| Water Column | Low | Low water solubility leads to partitioning onto suspended solids. |

| Sediment | High | Hydrophobic nature causes adsorption to organic matter and particles, leading to deposition. canada.ca |

| Soil | Moderate to High | Primarily through the application of contaminated sewage sludge. canada.ca |

| Atmosphere | Negligible | Low vapor pressure limits volatilization and atmospheric transport. canada.ca |

Photolytic Degradation Mechanisms and Kinetics of this compound under Environmental Conditions

The process can occur through:

Direct Photolysis: Where the dye molecule itself absorbs photons, leading to its decomposition.

Indirect Photolysis: Where other substances in the environment (photosensitizers like humic acids) absorb light and produce reactive species, such as hydroxyl radicals or singlet oxygen, which then attack and degrade the dye molecule osti.gov.

Studies on other dyes have shown that photolysis on soil surfaces can be rapid initially, but slows as the dye molecules become shielded from light by soil particles, indicating the process is largely a surface phenomenon osti.gov. The degradation rate is influenced by factors like light intensity, pH, and the presence of other substances in the environment chalcogen.roresearchgate.netresearchgate.net.

Biodegradation Pathways and Microbial Metabolism of this compound

Under aerobic (oxygen-present) conditions, the azo bonds of dyes are generally resistant to microbial attack due to the electron-withdrawing nature of the azo group. Therefore, azo dyes are expected to degrade slowly in aerobic environments canada.ca. Some specialized bacteria can decolorize azo dyes aerobically, but this is often a co-metabolic process requiring an additional carbon source nih.govplos.org. The primary role of the aerobic stage in dye wastewater treatment is not the initial cleavage of the azo bond, but rather the degradation of the aromatic amines that are produced during the anaerobic phase nih.govresearchgate.netnih.gov.

Anaerobic (oxygen-absent) conditions are highly effective for the initial breakdown of azo dyes. In this environment, the azo bonds act as electron acceptors and are reductively cleaved researchgate.net. This process breaks the molecule into smaller, colorless aromatic amines. For a disazo dye like this compound, this would involve the cleavage of both –N=N– linkages.

This reduction can be a combination of biotic and abiotic processes:

Biotic Reduction: Microorganisms, particularly anaerobic bacteria, facilitate the reduction either directly through enzymatic action or indirectly using reduced electron carriers wur.nlsemanticscholar.org.

Abiotic Reduction: Chemical reducing agents present in anaerobic environments, such as sulfide (B99878) produced by sulfate-reducing bacteria (SRB), can also chemically reduce the azo bonds researchgate.net. However, in typical high-rate anaerobic bioreactors, the biological process is considered dominant wur.nlsemanticscholar.org.

The rate of anaerobic reduction can vary significantly depending on the specific dye's structure, the microbial consortium present, and environmental conditions like temperature wur.nlnih.gov.

The key enzymes responsible for the initial step of biodegradation are azoreductases. These enzymes catalyze the NADPH- or NADH-dependent reductive cleavage of the azo bond nih.govresearchgate.net.

Table 2: Key Microbial Enzymes in Azo Dye Degradation

| Enzyme Class | Function | Typical Conditions | Reference |

|---|---|---|---|

| Azoreductases | Catalyze the reductive cleavage of azo (–N=N–) bonds, leading to decolorization. | Anaerobic or microaerophilic | nih.govresearchgate.netnih.gov |

| Laccases | Oxidize aromatic amines and other phenolic compounds produced after azo bond cleavage. | Aerobic | nih.govresearchgate.net |

| Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase) | Catalyze the oxidation of a wide range of compounds, including dye molecules and their breakdown products. | Aerobic | nih.govresearchgate.net |

Azoreductases can be flavin-dependent or flavin-free and are found in a wide variety of bacteria nih.govresearchgate.net. Following the initial reductive cleavage by azoreductases, the resulting aromatic amines are typically mineralized by other microbial enzymes, such as laccases and peroxidases, under aerobic conditions researchgate.net.

Chemical Degradation Processes of this compound (e.g., Hydrolysis, Oxidation)

Beyond biological and photolytic pathways, this compound can be degraded by chemical processes.

Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. While azo bonds themselves are generally stable to hydrolysis, other functional groups within the dye molecule could be susceptible. The rate of hydrolysis is highly dependent on pH and temperature. For some reactive dyes, hydrolysis of reactive groups is a significant process fkit.hr.

Oxidation: Chemical oxidation can effectively degrade azo dyes. Strong oxidizing agents like ozone, hydrogen peroxide, or Fenton's reagent are used in advanced oxidation processes (AOPs) for wastewater treatment researchgate.nethilarispublisher.com. The mechanism often involves a hydrolytic attack on the hydrazone tautomer of the dye, which exists in equilibrium with the azo form. This leads to the disruption of the azo group and the formation of intermediates like diazo compounds and quinones, which are subsequently broken down into smaller molecules such as phenols, nitrogen gas, and organic acids researchgate.netgla.ac.uk.

Adsorption and Desorption Phenomena of this compound in Environmental Matrices

The environmental mobility and fate of this compound, a hydrophobic azo dye, are significantly governed by its interaction with solid environmental matrices such as soil, sediment, and sludge. Adsorption, the process by which the dye molecules bind to the surface of solid particles, and desorption, the reverse process where they are released back into the solution phase, are critical phenomena that determine the compound's concentration in water, its bioavailability, and its potential for transport.

Due to its very low water solubility, this compound is expected to exhibit strong partitioning from the aqueous phase to solid matrices. The primary mechanism for this partitioning is sorption to the organic carbon fraction within soils and sediments. chemsafetypro.com For neutral, hydrophobic organic compounds like many solvent dyes, the soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict mobility. chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption to organic matter and consequently low mobility in the environment. chemsafetypro.com While specific experimental data for this compound is scarce, data from analogous compounds such as Solvent Red 1, which has a very high estimated log Koc value, suggests that this compound will be largely immobile in most soil and sediment systems. nih.gov

The extent and strength of adsorption are typically described by sorption isotherms, which relate the concentration of the dye in the solid phase to its equilibrium concentration in the aqueous phase. Common models used to describe dye adsorption include the Langmuir and Freundlich isotherms. nih.govmdpi.com

Langmuir Model : Assumes a monolayer of adsorbate on a homogeneous surface with a finite number of identical sorption sites. mdpi.com

Freundlich Model : An empirical model that describes multilayer adsorption on a heterogeneous surface and is often used for organic compounds in soil. nih.govrsc.org

Desorption studies indicate whether the binding of a compound to a matrix is reversible. For large, hydrophobic molecules, sorption can be partially irreversible, a phenomenon known as hysteresis, where the compound is more strongly retained by the solid matrix than predicted by the adsorption isotherm. rsc.org This suggests that once adsorbed, this compound may be difficult to release back into the environment, leading to its long-term accumulation in soils and sediments.

Several environmental factors can influence the adsorption and desorption behavior of dyes like this compound.

Table 1: Key Factors Influencing the Adsorption and Desorption of Azo Dyes in Environmental Matrices

| Factor | Influence on Adsorption/Desorption | Mechanism |

|---|---|---|

| Soil/Sediment Organic Matter Content | Higher organic matter content generally leads to stronger adsorption. | Hydrophobic partitioning is the dominant mechanism for non-polar dyes. The organic carbon acts as a primary sorbent. chemsafetypro.com |

| Clay Mineralogy and Content | Can contribute to adsorption, although typically less significant than organic matter for hydrophobic dyes. | Surface interactions and potential for binding within the mineral structure. |

| pH | Can influence the surface charge of the adsorbent (soil/sediment particles) and the speciation of the dye. | For azo dyes, changes in pH can alter electrostatic interactions between the dye molecule and the matrix surface. nih.gov |

| Temperature | Adsorption can be either an exothermic or endothermic process, affecting the equilibrium position. | An increase in temperature may increase or decrease adsorption depending on the thermodynamics of the specific dye-matrix interaction. |

| Ionic Strength | Affects the solubility of the dye and can compress the electrical double layer of adsorbent particles, influencing electrostatic interactions. | High salt concentrations can sometimes enhance the adsorption of hydrophobic compounds by a "salting-out" effect. |

Given these factors, it can be concluded that this compound is expected to be strongly bound to organic-rich soils and sediments, with limited potential for leaching into groundwater. Its persistence in these matrices will be a primary characteristic of its environmental behavior.

Volatilization and Atmospheric Fate Considerations for this compound

Volatilization, the transfer of a chemical from a liquid or solid phase to a gaseous phase, is a potential pathway for the environmental transport of pollutants. A compound's tendency to volatilize from water is described by its Henry's Law constant, while its tendency to volatilize from a dry surface is related to its vapor pressure. nih.gov

Table 2: Estimated Physicochemical Properties of an Analogous Compound (Solvent Red 1) and Implications for this compound

| Property | Estimated Value (for Solvent Red 1) | Implication for this compound |

|---|---|---|

| Vapor Pressure (@ 25°C) | ~ 6.3 x 10⁻⁹ mmHg nih.gov | Extremely low; indicates that volatilization from dry or moist surfaces is a negligible process. |

| Henry's Law Constant | ~ 1.1 x 10⁻¹⁰ atm·m³/mol nih.gov | Extremely low; indicates the compound is essentially non-volatile from water. nih.gov |

| Water Solubility | Very low (Insoluble) | The compound will preferentially partition to solid phases rather than remain in water to volatilize. |

Based on these physicochemical properties, the amount of this compound entering the atmosphere through volatilization from contaminated soil or water bodies is expected to be negligible.

Should this compound be released directly into the atmosphere, for example, as an aerosol or adsorbed to particulate matter, its atmospheric fate would be governed by the behavior of these particles. Due to its low vapor pressure, this compound would exist exclusively in the particulate phase in the atmosphere. nih.gov Gas-phase reactions, such as those with hydroxyl radicals, would not be a relevant degradation pathway. The primary removal mechanism from the atmosphere would be the physical processes of wet deposition (removal by rain or snow) and dry deposition (gravitational settling of particles). nih.gov Therefore, the atmospheric residence time and transport distance of this compound would be determined by the size and characteristics of the particles to which it is adsorbed.

State of the Art Analytical Methodologies for Solvent Red 32

Chromatographic Separation Techniques for Solvent Red 32 Detection and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. wikipedia.org It involves a mobile phase (a solvent or gas) that carries the mixture through a stationary phase (a solid or a liquid supported on a solid). wikipedia.org The separation is achieved because different components of the mixture travel at different rates due to their varying affinities for the stationary and mobile phases. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. d-nb.info It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). nih.govjournalagent.com The high pressure applied to the system increases the separation power and allows for rapid analysis. nih.govjournalagent.com For the analysis of dyes like this compound, reversed-phase HPLC is commonly employed, often using a C18 column. nih.gov

The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile. d-nb.infonih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of multiple components. 182.160.97

A variety of detectors can be coupled with HPLC for the detection of dyes:

UV-Visible (UV/Vis) Detectors: These are the most common detectors used in HPLC for dye analysis. waters.comshimadzu.it They measure the absorbance of light by the analyte at a specific wavelength. waters.com For a mixture of dyes, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly useful as it can acquire absorbance data over a range of wavelengths simultaneously, allowing for the optimal detection of each component and providing spectral information that aids in identification. shimadzu.ithitachi-hightech.com

Fluorescence (FLR) Detectors: These detectors offer high sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. waters.comshimadzu.it They are 10-1000 times more sensitive than UV-Vis detectors for suitable analytes. thermofisher.com

Refractive Index (RI) Detectors: An RI detector is a universal detector that measures the change in the refractive index of the mobile phase as the analyte passes through the flow cell. waters.comwaters.com While it can detect nearly any compound, its sensitivity is generally lower than that of UV/Vis or fluorescence detectors. waters.comwaters.com

A study on the determination of 32 oxidative dyes in hair dye products utilized an HPLC method with a UV detector set at 280 nm. nih.gov The method demonstrated good linearity and low limits of detection (LODs), ranging from 9.7 to 40.1 µg/g. nih.gov

Table 1: Representative HPLC Conditions for Dye Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (5 µm particle size) | nih.gov |

| Mobile Phase | Methanol, Acetonitrile, Phosphate Buffer (Gradient Elution) | nih.gov |

| Detector | UV/Vis or Diode Array Detector (DAD) | nih.govshimadzu.it |

| Detection Wavelength | 280 nm (for a mixture of oxidative dyes) | nih.gov |

| Flow Rate | 1.0 mL/min | waters.com |

| Column Temperature | 40°C | hitachi-hightech.com |

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposing. sigmaaldrich.com The sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. sigmaaldrich.com GC is primarily suited for volatile and thermally stable compounds. journalagent.com Since dyes like this compound are generally non-volatile, direct analysis by GC is not feasible.

To make such compounds suitable for GC analysis, a process called derivatization is employed. gcms.czsigmaaldrich.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. gcms.czresearchgate.net Common derivatization techniques include:

Silylation: This is the most common derivatization method for GC, where an active hydrogen in the analyte is replaced by a silyl group, typically a trimethylsilyl (TMS) group. gcms.cz This reduces the compound's polarity and hydrogen bonding, thereby increasing its volatility. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Acylation and Alkylation: These methods also modify functional groups to enhance volatility for GC analysis. gcms.cz

The choice of derivatization reagent depends on the functional groups present in the analyte molecule. gcms.czgreyhoundchrom.com After derivatization, the sample can be injected into the GC system, where it is separated and detected by instruments such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a form of planar chromatography used to separate components of a mixture. wikipedia.org It is a simple, cost-effective, and rapid analytical technique. libretexts.org The stationary phase, typically silica gel or alumina, is coated as a thin layer on a flat, inert support like a glass or plastic plate. wikipedia.orgwisc.edu

The sample is applied as a small spot near the bottom of the plate. The plate is then placed in a closed chamber containing a solvent or solvent mixture (the mobile phase). wisc.edu The mobile phase moves up the plate by capillary action, and as it passes over the sample spot, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. nih.govwisc.edu

TLC is widely used for:

Purity Assessment: A pure compound should ideally produce a single spot on the developed TLC plate. ualberta.ca

Reaction Monitoring: The progress of a chemical reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot. ualberta.cachemistryhall.com

Qualitative Identification: Compounds can be tentatively identified by comparing their Retention Factor (Rf) value to that of a known standard run on the same plate. libretexts.org The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

For quantitative analysis, the spots can be scraped off the plate, the compound eluted, and its concentration determined by another method. Alternatively, a densitometer or scanner can be used for in situ quantification directly on the plate. adrona.lv

Table 2: Key Parameters in Thin-Layer Chromatography

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | A thin layer of adsorbent (e.g., silica gel, alumina) on a support. | wikipedia.orgwisc.edu |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. | ualberta.ca |

| Retention Factor (Rf) | Ratio of the distance traveled by the analyte to the distance traveled by the solvent front. Used for identification. | libretexts.org |

| Visualization | Compounds can be visualized if they are colored, or by using UV light or chemical staining agents. | adrona.lv |

Spectrophotometric and Fluorometric Methods for In Situ and Ex Situ Analysis of this compound

Spectrophotometry is a quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. ipl.org UV-Visible (UV-Vis) spectrophotometry is commonly used for the analysis of colored compounds like dyes. science.gov The color of a substance arises from its selective absorption of light in the visible region of the electromagnetic spectrum (approximately 400-700 nm). umn.edu A red dye, for instance, appears red because it primarily absorbs light in the green region of the spectrum. umn.edu

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for the quantitative analysis of dyes. By measuring the absorbance of a dye solution at its wavelength of maximum absorbance (λmax), its concentration can be determined. nih.gov The λmax of a dye can be influenced by the solvent used. nih.gov

Fluorometric methods, or fluorescence spectroscopy, are based on the phenomenon of fluorescence, where a molecule absorbs light at one wavelength and then emits light at a longer wavelength. These methods are known for their high sensitivity and selectivity, but they are only applicable to fluorescent compounds. waters.com

Electrochemical Sensing Platforms for this compound Detection

Electrochemical sensors are analytical devices that use a transducer to convert a chemical signal resulting from the interaction of the analyte with the sensor into an electrical signal. mdpi.com These sensors offer advantages such as low cost, simple instrumentation, high sensitivity, and good selectivity. mdpi.com They typically measure changes in current (amperometric), potential (potentiometric), or impedance/resistance upon exposure to the analyte. researchgate.net

For the detection of dyes, chemically modified electrodes (CMEs) are often employed to enhance the sensor's performance. mdpi.com The surface of a standard electrode (like glassy carbon or gold) is modified with materials that can selectively interact with the target dye, thereby improving sensitivity and selectivity. mdpi.com These modifications can include polymers, nanoparticles, or metal-organic frameworks (MOFs). mdpi.com For example, a sensor using a poly(aminosulfonic acid)-modified glassy carbon electrode was developed to detect Solvent Orange 7 in food samples. mdpi.com These platforms can provide rapid and reliable detection of dyes in various samples. researchgate.net

Hyphenated Techniques for Comprehensive this compound Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both separating and identifying components in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a technique that couples the separation capabilities of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. sigmaaldrich.com This combination allows for the analysis of non-volatile, thermally unstable, and polar compounds like many dyes. epa.gov The eluent from the HPLC column is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight and structural information. epa.gov The high purity of LC-MS grade solvents is crucial to ensure baseline stability, minimize background noise, and avoid the formation of adducts that can complicate mass spectra. sigmaaldrich.comsigmaaldrich.com LC-MS/MS (tandem mass spectrometry) further enhances specificity and is used for confirmation and quantification at very low levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines GC for separation with MS for detection. researchgate.net It is a highly effective combination for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile analytes like this compound, derivatization is required prior to analysis. researchgate.net GC-MS provides detailed structural information, making it a definitive tool for compound identification. High-purity solvents are also essential for GC-MS to achieve low baselines and high signal-to-noise ratios. sigmaaldrich.com

Table 3: Comparison of Hyphenated Analytical Techniques

| Technique | Principle | Analytes | Key Advantages |

|---|---|---|---|

| LC-MS | Combines HPLC separation with Mass Spectrometry detection. | Non-volatile, polar, thermally labile compounds (e.g., dyes). | High sensitivity and specificity; provides molecular weight and structural information. sigmaaldrich.comepa.gov |

| GC-MS | Combines GC separation with Mass Spectrometry detection. | Volatile and thermally stable compounds (or derivatized non-volatile compounds). | Excellent separation efficiency; provides detailed structural information for identification. sigmaaldrich.comresearchgate.net |

Sample Preparation Strategies for Diverse Matrices Containing this compound

The accurate quantification of this compound in various materials necessitates effective sample preparation to isolate the analyte from complex matrices, eliminate interfering substances, and concentrate it to a level suitable for instrumental analysis. retsch.com The choice of strategy is highly dependent on the nature of the sample matrix, which commonly includes polymers, plastics, oils, and petroleum products. usgs.govresearchgate.net Key sample preparation techniques involve extraction, cleanup, and concentration. retsch.com

For solid matrices such as polymers and plastics, the initial step often involves increasing the surface area of the sample to make the analyte more accessible for extraction. This can be achieved through mechanical processes like grinding, crushing, or cryogenic milling, which makes the sample more brittle and easier to process. retsch.com Following size reduction, extraction is performed to separate this compound from the bulk polymer.

Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting additives like this compound from polymer matrices. thermofisher.comthermofisher.com ASE utilizes elevated temperatures (50–200 °C) and pressures (e.g., 1500 psi) to enhance extraction efficiency and speed. thermofisher.com The high pressure keeps the solvent in a liquid state above its atmospheric boiling point, leading to increased analyte solubility, improved solvent penetration into the matrix, and faster diffusion rates. thermofisher.com This method significantly reduces extraction times and solvent consumption compared to traditional techniques like Soxhlet extraction. thermofisher.com For example, while a standard Soxhlet extraction for plasticizers from PVC can take six hours, ASE can achieve equivalent recovery in as little as 12 minutes using significantly less solvent. thermofisher.comthermofisher.com

Solid-Phase Extraction (SPE) is a versatile cleanup and concentration technique widely used after an initial solvent extraction. analytik-jena.comrestek.com It operates on chromatographic principles, where a sample extract is passed through a cartridge containing a solid sorbent. analytik-jena.com The sorbent is chosen to retain the analyte of interest (this compound) while allowing matrix interferences to pass through, or vice-versa. For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18-bonded silica) is often employed. restek.com After loading the sample, the cartridge is washed to remove impurities, and then the analyte is eluted with a small volume of a strong organic solvent. analytik-jena.com This process not only purifies the sample but also concentrates the analyte, enhancing analytical sensitivity. analytik-jena.com

Liquid-Liquid Extraction (LLE) is a fundamental technique used for samples where this compound is present in a liquid matrix, such as oils or fuels, or after a solid sample has been dissolved. agilrom.ro The principle involves partitioning the analyte between two immiscible liquid phases. cardiff.ac.uk Typically, an aqueous sample (or sample extract) is mixed with a water-immiscible organic solvent. This compound, being a nonpolar dye, will preferentially partition into the organic phase, leaving more polar interferences in the aqueous phase. chemeurope.com A variation of this is Supported Liquid Extraction (SLE) , which uses a solid, inert support material like diatomaceous earth to immobilize the aqueous phase. restek.com The organic extraction solvent is then passed through the support, allowing for an efficient, emulsion-free partition of the analyte. agilrom.ro

The selection of the appropriate solvent is critical for all extraction techniques. For this compound, nonpolar or moderately polar organic solvents are typically effective. The choice often aligns with the solvent system used in the subsequent chromatographic analysis to ensure compatibility. ufl.edu

Table 1: Overview of Sample Preparation Strategies for this compound

| Technique | Principle | Target Matrices | Advantages | Disadvantages |

| Accelerated Solvent Extraction (ASE) | Extraction with organic solvents at elevated temperatures and pressures. thermofisher.com | Polymers, Plastics | Fast, efficient, low solvent consumption. thermofisher.com | Requires specialized equipment. |

| Solid-Phase Extraction (SPE) | Analyte is isolated from a liquid sample by partitioning onto a solid sorbent material. analytik-jena.com | Polymer extracts, Oils, Fuels | High selectivity, sample concentration, automation-friendly. americanlaboratory.com | Method development can be required to select the optimal sorbent and solvents. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its relative solubility. cardiff.ac.uk | Oils, Fuels, Liquid Formulations | Simple, inexpensive. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. americanlaboratory.com |

| Supported Liquid Extraction (SLE) | A form of LLE where the aqueous phase is adsorbed onto an inert solid support. restek.com | Aqueous extracts, Biological fluids | Avoids emulsion formation, high reproducibility, amenable to automation. agilrom.ro | Limited by the capacity of the solid support. |

Method Validation Parameters: Sensitivity, Selectivity, Accuracy, and Precision in this compound Analysis

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. npra.gov.my For the analysis of this compound, key validation parameters—sensitivity, selectivity, accuracy, and precision—must be thoroughly evaluated to ensure the reliability of the results. mdpi.comnih.gov

Sensitivity refers to the ability of an analytical method to detect and quantify low concentrations of the analyte. It is typically defined by two parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). mdpi.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. mdpi.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is crucial for analyzing trace levels of this compound and is commonly established at a signal-to-noise ratio of 10:1. mdpi.comyoutube.com

Selectivity (also referred to as Specificity) is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. npra.gov.myfda.gov For this compound analysis, this means the analytical signal should be free from interference from other dyes, polymer additives, degradation products, or complex matrix components like those in petroleum fuels. usgs.govresearchgate.net Selectivity is demonstrated by analyzing blank matrix samples and spiked samples. The absence of a signal at the retention time of this compound in the blank and the ability to resolve it from other components in a mixture confirms selectivity. mdpi.com

Accuracy describes the closeness of the measured value to the true or accepted reference value. nih.gov It is typically assessed through recovery studies. A known amount of a this compound standard is added (spiked) into a blank matrix, which is then subjected to the entire sample preparation and analysis procedure. The percentage of the spiked analyte that is measured is calculated as the percent recovery. mdpi.com For most analytical applications, mean recovery values are expected to fall within a range of 70% to 120%. mdpi.com Accuracy is often evaluated at multiple concentration levels across the method's range. youtube.com

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It reflects the random error of a method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. It is assessed by performing replicate analyses (e.g., n=6) of the same sample at a specific concentration. fda.gov

Intermediate Precision: Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. fda.gov For a method to be considered precise, the RSD for replicate measurements is typically required to be below a certain threshold, often less than 20% at lower concentrations and decreasing as the concentration increases. mdpi.com

Table 2: Key Method Validation Parameters for this compound Analysis

| Parameter | Definition | Method of Evaluation | Common Acceptance Criteria |

| Sensitivity | The ability to measure low concentrations of the analyte. | Determined by calculating the Limit of Detection (LOD) and Limit of Quantitation (LOQ). mdpi.com | LOD: Signal-to-Noise Ratio ≥ 3:1LOQ: Signal-to-Noise Ratio ≥ 10:1 mdpi.com |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other matrix components. fda.gov | Analysis of blank matrix, placebo, and spiked samples to check for interferences at the analyte's retention time. mdpi.com | No significant interfering peaks at the retention time of this compound. |

| Accuracy | The closeness of the measured result to the true value. nih.gov | Recovery studies performed by spiking a blank matrix with a known amount of analyte at different concentrations. mdpi.com | Mean percent recovery typically between 70% and 120%. mdpi.com |

| Precision | The degree of agreement among a series of individual measurements. nih.gov | Replicate analyses (e.g., n=6) of a homogeneous sample, expressed as Relative Standard Deviation (RSD). fda.gov | RSD typically ≤ 20%, with stricter limits (e.g., ≤ 15%) at higher concentrations. mdpi.com |

Advanced Technologies for Remediation and Removal of Solvent Red 32

Adsorption Technologies for Solvent Red 32 Sequestration

Adsorption is a widely used, efficient, and economical method for removing dyes from wastewater. nih.govnih.gov The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). avestia.com

Development and Characterization of Novel Adsorbents for this compound

Numerous materials have been investigated as potential adsorbents for dye removal, particularly low-cost adsorbents derived from agricultural waste, biomass, and industrial byproducts. nih.govresearchgate.net These materials, such as activated carbon from various sources (e.g., walnut shells, Catha edulis stems), chitosan (B1678972) in different morphologies, and modified clays, are often characterized by a large surface area, high porosity, and the presence of specific functional groups that enhance dye binding. nih.govelectrochemsci.orgmdpi.commdpi.com

Characterization of these adsorbents typically involves techniques like:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups that can act as binding sites for dye molecules.

Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure.

Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area and pore size distribution, which are crucial for adsorption capacity. mdpi.com

X-ray Diffraction (XRD): To analyze the crystalline structure of the adsorbent. mdpi.com

While these techniques are standard for characterizing adsorbents for various dyes, no studies were found that specifically develop or characterize novel adsorbents for the exclusive purpose of removing this compound.

Adsorption Isotherms and Kinetic Models for this compound Removal

To understand and optimize the adsorption process, equilibrium and kinetic studies are essential.

Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid and solid phases at equilibrium. Common models include:

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.commdpi.com

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. mdpi.comfrontiersin.org

Temkin Isotherm: Considers the effect of adsorbent-adsorbate interactions on the heat of adsorption. electrochemsci.org

Kinetic Models: These models are used to investigate the rate of the adsorption process. Common models include:

Pseudo-First-Order: Often describes the initial stages of adsorption. arpnjournals.org

Pseudo-Second-Order: Generally suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. frontiersin.orgarpnjournals.org

Intraparticle Diffusion Model: Used to identify the diffusion mechanism and rate-controlling steps. researchgate.net

No specific studies providing data for Langmuir, Freundlich, or other isotherm constants, nor for pseudo-first-order or pseudo-second-order rate constants for the adsorption of this compound could be located.

Mechanistic Insights into this compound Adsorption Processes

The mechanism of dye adsorption can involve physical processes (physisorption), such as van der Waals forces and hydrogen bonding, or chemical processes (chemisorption), involving the formation of chemical bonds between the dye and the adsorbent. mdpi.comresearchgate.net The adsorption process is often influenced by several factors:

pH: Affects the surface charge of the adsorbent and the ionization of the dye molecule, influencing electrostatic interactions.

Initial Dye Concentration: Acts as a driving force for mass transfer. avestia.com

Temperature: Influences the adsorption capacity and can indicate whether the process is endothermic or exothermic.

Detailed mechanistic studies for the adsorption of this compound, including the specific interactions (e.g., π-π interactions, electrostatic attraction) and thermodynamic parameters (ΔG°, ΔH°, ΔS°), are not available in the reviewed literature.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govucv.ro

Fenton and Photo-Fenton Oxidation of this compound

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. arpnjournals.orgresearchgate.net The photo-Fenton process enhances this reaction by using UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the production of hydroxyl radicals and improving the degradation efficiency. arpnjournals.orgresearchgate.netarcjournals.org

Key findings for other red dyes, such as Reactive Red 2 and Reactive Red 198, show that:

The photo-Fenton process is generally more efficient than the Fenton process alone. arpnjournals.org

Degradation efficiency is highly dependent on parameters like pH (typically optimal in acidic conditions around pH 3), and the concentrations of Fe²⁺ and H₂O₂. nih.govresearchgate.net

High removal efficiencies (often exceeding 98%) can be achieved in relatively short reaction times. arpnjournals.org

Despite the effectiveness of these processes on similar azo dyes, no specific research data on the optimization, kinetics, or degradation pathways for this compound using Fenton or photo-Fenton processes were found.

Ozonation and Catalytic Ozonation for this compound Treatment

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down complex organic molecules. ucv.ro Ozone can react directly with pollutants or decompose to form hydroxyl radicals, especially at higher pH values. mdpi.com Catalytic ozonation involves the use of a catalyst (e.g., metal oxides) to enhance the decomposition of ozone and the generation of hydroxyl radicals, thereby increasing the degradation rate of the target pollutant. researchgate.net

Studies on other dyes have shown that:

Ozonation can effectively decolorize wastewater, often achieving over 90% color removal. mdpi.com

The efficiency is influenced by pH, ozone dosage, and contact time. mdpi.comnih.gov

Catalytic ozonation can significantly improve the removal of both color and Chemical Oxygen Demand (COD) compared to ozonation alone. researchgate.net

However, the scientific literature lacks specific studies detailing the application of ozonation or catalytic ozonation for the treatment of this compound, and therefore, no data on its degradation efficiency, by-product formation, or kinetic parameters can be provided.

Biological Treatment Approaches for this compound Removal

Biological treatment methods utilize the metabolic activities of microorganisms to break down and detoxify pollutants. These approaches are considered cost-effective and environmentally friendly alternatives to conventional chemical and physical treatments.

Bioremediation of azo dyes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often involving a combination of both. The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This step typically occurs under anaerobic conditions, as the presence of oxygen can inhibit the azoreductase enzymes responsible for this reaction. nih.gov This cleavage results in the formation of colorless, but potentially hazardous, aromatic amines. nih.gov

Following the anaerobic stage, an aerobic treatment is necessary to degrade these aromatic amines, which are generally resistant to anaerobic breakdown. mdpi.com Aerobic microorganisms can utilize these amines as a source of carbon and energy, leading to their complete mineralization. mdpi.com Studies have shown that the rate of aerobic bioremediation is generally faster than anaerobic bioremediation. researchgate.netaijcrnet.com Sequential anaerobic-aerobic processes have proven to be highly effective for treating textile wastewater, maximizing both color removal in the anaerobic phase and COD reduction in the subsequent aerobic phase. mdpi.com

The enzymatic degradation of azo dyes offers a highly specific and efficient method for decolorization. This process utilizes oxidoreductive enzymes, such as laccases, azoreductases, and peroxidases, which are produced by various microorganisms, including bacteria and fungi. nih.govnih.gov Azoreductases are particularly important as they catalyze the initial reductive cleavage of the azo bond, which is responsible for the dye's color. nih.gov This reaction typically requires an electron donor like NADH or NADPH. mdpi.com

Laccases, on the other hand, are ligninolytic enzymes that can decolorize a wide range of dyes through oxidation, often with the help of mediators. mdpi.comresearchgate.net Research has demonstrated that enzymatic treatment can achieve high degradation efficiencies, with laccase showing up to 90% dye degradation. researchgate.net This approach is advantageous because it can be effective under diverse environmental conditions and produces less sludge compared to conventional methods. researchgate.net

Table 2: Comparison of Aerobic and Anaerobic Bioremediation Efficiency

| Condition | Microorganism | Time | Remediation Efficiency | Reference |

|---|---|---|---|---|

| Aerobic | Bacteria (Pseudomonas aeruginosa) | 35 days | 98.8% | aijcrnet.com |

| Aerobic | Bacteria (Pseudomonas aeruginosa) | 45 days | 99.9% | aijcrnet.com |

| Anaerobic | Bacteria (Pseudomonas aeruginosa) | 35 days | 55.32% | aijcrnet.com |

| Anaerobic | Bacteria (Pseudomonas aeruginosa) | 45 days | 76.3% | aijcrnet.com |

Membrane Filtration Techniques for this compound Separation

Membrane filtration is a physical separation process that uses a pressure-driven mechanism to separate molecules from a liquid stream. icesi.edu.co Different types of membrane filtration, such as ultrafiltration, nanofiltration, and reverse osmosis, are distinguished by their pore sizes and are used to remove particles at the molecular scale. icesi.edu.comsu.edu

For dye removal, nanofiltration is particularly effective as it can separate dye molecules based on both size exclusion and electrostatic repulsion (Donnan exclusion). nih.gov This technique operates at lower pressures than reverse osmosis and can effectively retain multivalent salts and organic molecules with a molecular weight typically above 200-400 g/mol . atira.in The performance of membrane filtration is characterized by permeate flux (the rate of fluid passing through the membrane) and the rejection coefficient (the percentage of solute retained by the membrane). nih.gov A key advantage of this technology is the potential to recover and reuse the dyestuff, contributing to a more sustainable industrial process. atira.in Cross-flow filtration is often employed to prevent the accumulation of retained materials on the membrane surface, which helps to maintain a stable flux and reduce fouling. icesi.edu.comsu.edu

Hybrid Remediation Systems for Enhanced this compound Removal

A common and effective hybrid system for azo dye treatment is the sequential anaerobic-aerobic biological process. mdpi.com The anaerobic stage achieves efficient decolorization through azo bond cleavage, while the subsequent aerobic stage mineralizes the resulting aromatic amines, leading to a significant reduction in both color and COD. mdpi.com

Another promising approach is the combination of photocatalysis with biocatalysis. This integration can lead to the successful removal and decolorization of complex dyes. nih.gov Similarly, combining membrane filtration with biological treatment can be advantageous. A membrane bioreactor (MBR) integrates a biological reactor with membrane filtration, providing excellent effluent quality by retaining microbial biomass and allowing for high concentrations of microorganisms to be maintained, thus enhancing biodegradation rates.

Computational and Theoretical Studies on Solvent Red 32

Quantum Chemical Calculations of Electronic Structure and Reactivity of Solvent Red 32